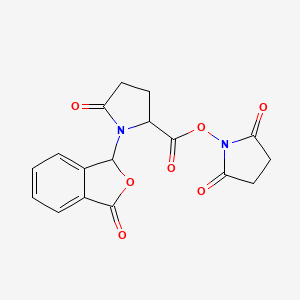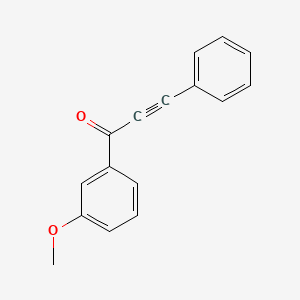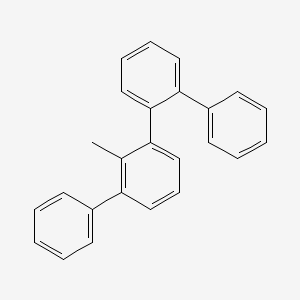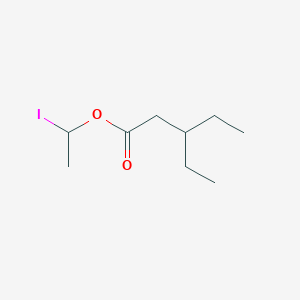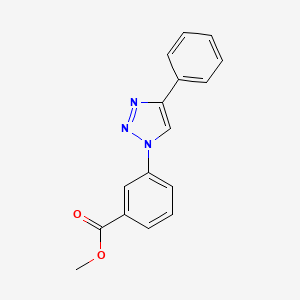
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group and a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Preparation of Alkyne: The alkyne precursor is synthesized by standard methods, such as Sonogashira coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Substituted triazole derivatives.
Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.
Hydrolysis: Benzoic acid and corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Agriculture: Triazole derivatives are explored for their potential as agrochemicals, including fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling proteins and receptors.
Antimicrobial Activity: The compound exerts antimicrobial effects by disrupting the integrity of microbial cell membranes and inhibiting essential enzymes.
Comparación Con Compuestos Similares
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 1H-1,2,3-triazole-4-carboxylate: This compound has a similar triazole ring but differs in the position of the ester group.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound contains a triazole ring linked to a quinoline moiety and shows distinct pharmacological properties.
1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound has a similar triazole ring but differs in the substituents attached to the ring.
By comparing these compounds, the unique structural features and applications of this compound can be better understood.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 3-(4-phenyltriazol-1-yl)benzoate |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-8-5-9-14(10-13)19-11-15(17-18-19)12-6-3-2-4-7-12/h2-11H,1H3 |
Clave InChI |
ZMVNUBPBCUFKMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


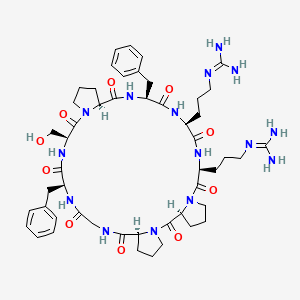
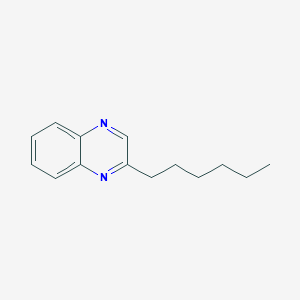
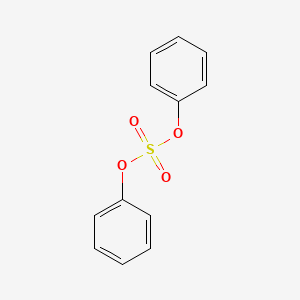

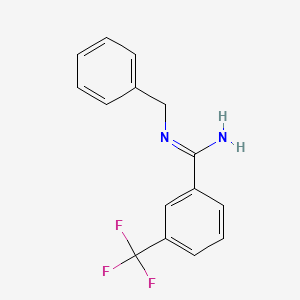
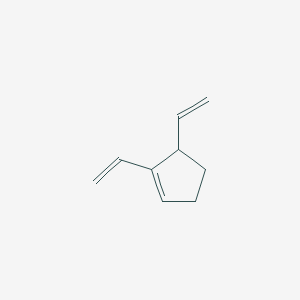
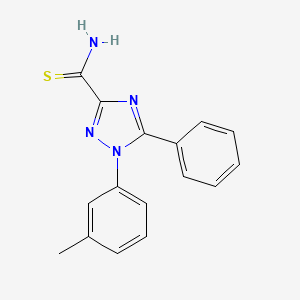

![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
